![molecular formula C27H46O2 B14746811 (3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule. It belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its intricate stereochemistry, with multiple chiral centers contributing to its three-dimensional conformation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one typically involves multi-step organic synthesis. Key steps include the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxy group at position 3, and the attachment of the 1,5-dimethylhexyl side chain at position 17. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain the purity and yield of the final product. Purification steps such as crystallization, distillation, and chromatography are commonly employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group at position 3 can undergo oxidation to form a ketone.
Reduction: The ketone at position 6 can be reduced to a secondary alcohol.
Substitution: Halogenation reactions can occur at various positions on the cyclopenta[a]phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products
Oxidation: Formation of a ketone at position 3.
Reduction: Formation of a secondary alcohol at position 6.
Substitution: Introduction of halogen atoms at various positions on the ring structure.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a precursor in the synthesis of more complex steroidal molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. Its interaction with various receptors and enzymes is of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets, such as nuclear receptors and enzymes. The compound binds to these targets, altering their activity and modulating downstream signaling pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in side chain and functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups and biological activity.
Estradiol: A steroid hormone with a similar ring structure but distinct functional groups and physiological effects.
Uniqueness
The uniqueness of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one lies in its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
Clave InChI |
JQMQKOQOLPGBBE-DKOXPQNCSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
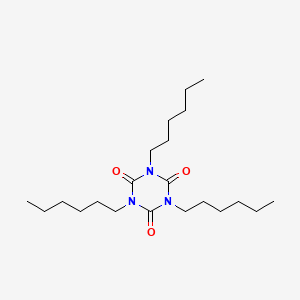

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
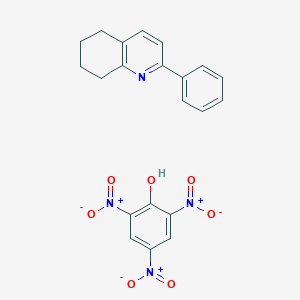
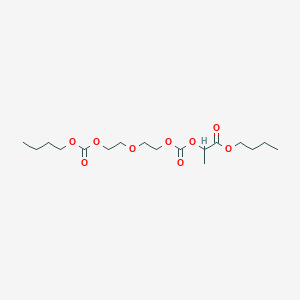
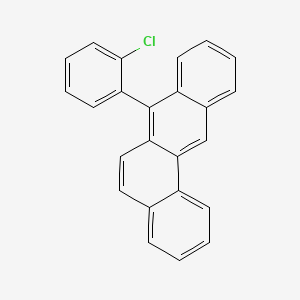
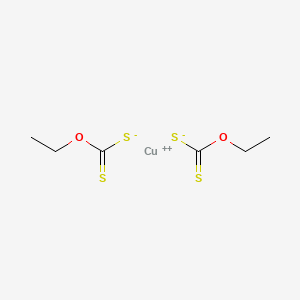
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
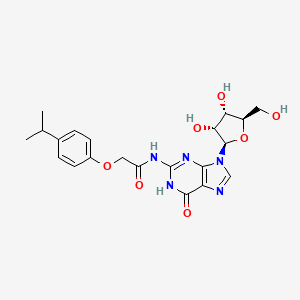

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
